(E)-N,N-diethyl-3-(2,3,5,6-tetrafluoro-4-propoxyphenyl)prop-2-en-1-amine
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Overview
Description
(E)-N,N-diethyl-3-(2,3,5,6-tetrafluoro-4-propoxyphenyl)prop-2-en-1-amine is an organic compound characterized by its unique structure, which includes a prop-2-en-1-amine backbone substituted with a tetrafluoro-4-propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-diethyl-3-(2,3,5,6-tetrafluoro-4-propoxyphenyl)prop-2-en-1-amine typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of the prop-2-en-1-amine backbone and the tetrafluoro-4-propoxyphenyl group.
Coupling Reaction: The two components are then coupled using a suitable catalyst under controlled conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N,N-diethyl-3-(2,3,5,6-tetrafluoro-4-propoxyphenyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(E)-N,N-diethyl-3-(2,3,5,6-tetrafluoro-4-propoxyphenyl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N,N-diethyl-3-(2,3,5,6-tetrafluoro-4-propoxyphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to receptors, enzymes, or other biomolecules, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
(E)-N,N-diethyl-3-(2,3,5,6-tetrafluorophenyl)prop-2-en-1-amine: Lacks the propoxy group, which may affect its properties and applications.
(E)-N,N-diethyl-3-(4-propoxyphenyl)prop-2-en-1-amine: Lacks the tetrafluoro substitution, which may influence its reactivity and biological activity.
Uniqueness
(E)-N,N-diethyl-3-(2,3,5,6-tetrafluoro-4-propoxyphenyl)prop-2-en-1-amine is unique due to the presence of both the tetrafluoro and propoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-N,N-diethyl-3-(2,3,5,6-tetrafluoro-4-propoxyphenyl)prop-2-en-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F4NO/c1-4-10-22-16-14(19)12(17)11(13(18)15(16)20)8-7-9-21(5-2)6-3/h7-8H,4-6,9-10H2,1-3H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIMZLAVMGOOMS-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=C(C(=C1F)F)C=CCN(CC)CC)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C(=C(C(=C1F)F)/C=C/CN(CC)CC)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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